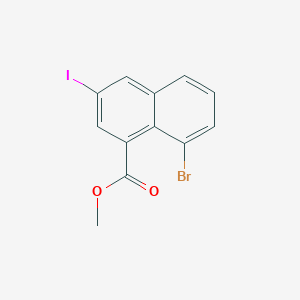

Methyl 8-bromo-3-iodo-1-naphthoate

Description

Methyl 8-bromo-3-iodo-1-naphthoate is a halogenated naphthoate ester featuring bromine and iodine substituents at positions 8 and 3 of the naphthalene ring, respectively, with a methyl ester group at position 1. The presence of iodine, a heavier halogen, may enhance its utility in catalytic transformations compared to lighter halogens like bromine or chlorine .

Properties

Molecular Formula |

C12H8BrIO2 |

|---|---|

Molecular Weight |

391.00 g/mol |

IUPAC Name |

methyl 8-bromo-3-iodonaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H8BrIO2/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3 |

InChI Key |

ALAIXXIWLJKHTD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)I)C=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-3-iodo-1-naphthoate typically involves the bromination and iodination of methyl naphthoate derivatives. One common method includes the following steps:

Bromination: Methyl naphthoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 8-position.

Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like silver(I) oxide to introduce the iodine atom at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-3-iodo-1-naphthoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing bromine or iodine.

Oxidation: Formation of naphthoquinones.

Reduction: Formation of dihydro derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 8-bromo-3-iodo-1-naphthoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 8-bromo-3-iodo-1-naphthoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of bromine and iodine atoms can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

- Methyl 5-Methoxy-8-Aryl-1-Naphthoate: This derivative (Scheme S2 in ) features a methoxy group at position 5 and an aryl group at position 6. Unlike the target compound, its reactivity is dominated by the electron-donating methoxy group and the aryl substituent, which facilitate palladium-catalyzed couplings (e.g., Suzuki-Miyaura reactions).

- 8-Bromonaphthalen-1-Amine : highlights intramolecular Br···N hydrogen bonding (3.070 Å), which stabilizes the structure. A similar interaction may occur in the target compound between iodine and the ester oxygen, influencing its conformational stability .

Physical and Chemical Property Trends

Volatility and Solubility

Methyl esters generally exhibit moderate volatility and solubility in organic solvents. For example:

- Methyl Salicylate (): Boiling point ~222°C, used in gas standards due to its volatility.

- Methyl 8-Bromo-3-Iodo-1-Naphthoate : Estimated to have a higher molecular weight (~371 g/mol) and lower volatility due to bulky halogens. Solubility is likely enhanced in polar aprotic solvents (e.g., DMF, THF) .

Thermal Stability

Halogenated naphthoates often exhibit higher melting points than non-halogenated analogs. For instance:

- 8-Bromo-1,3-Diphenyl-2,3-Dihydro-1H-Naphtho[1,2-e][1,3]oxazine (): Melting point >200°C due to rigid oxazine ring and halogen presence.

- This compound : Expected to have a melting point >150°C, influenced by iodine’s polarizability and crystal packing .

Reactivity and Functionalization Potential

Halogen Reactivity

- Iodine at Position 3 : The C–I bond is weaker than C–Br, making it more reactive in cross-couplings (e.g., Ullmann, Stille). This contrasts with bromine in analogs like 8-bromonaphthalen-1-amine , which requires harsher conditions for substitution .

- Bromine at Position 8 : Position 8 bromine can participate in Suzuki-Miyaura couplings, as demonstrated in for aryl group introductions.

Directed Functionalization

The ester group at position 1 may act as a directing group for electrophilic aromatic substitution, while halogens at 3 and 8 could sterically hinder or guide further modifications.

Data Tables

Table 1: Comparative Structural and Physical Properties

Biological Activity

Methyl 8-bromo-3-iodo-1-naphthoate is a halogenated naphthalene derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is synthesized through a two-step process involving bromination and iodination of methyl naphthoate. The typical synthetic route is as follows:

- Bromination : Methyl naphthoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 8-position.

- Iodination : The brominated product undergoes iodination using iodine and an oxidizing agent like silver(I) oxide to introduce the iodine atom at the 3-position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Enterococcus faecalis

The minimum inhibitory concentration (MIC) values for these bacteria suggest potent activity, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values indicate effective dose-response relationships, with specific studies reporting IC50 values in the low micromolar range .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with cellular targets, potentially inhibiting key enzymes or receptors involved in cell proliferation and survival pathways. The presence of halogens (bromine and iodine) enhances its reactivity and binding affinity, contributing to its biological efficacy.

Comparative Analysis with Similar Compounds

In comparison to structurally similar compounds, this compound demonstrates unique biological activities attributable to its specific halogen substitutions. For instance:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against multiple strains |

| Methyl 8-bromo-1-naphthoate | Moderate | Low | Less effective than its iodinated counterpart |

| Methyl 3-iodo-1-naphthoate | Low | Moderate | Lacks bromine substitution |

This table highlights how the presence of both bromine and iodine in this compound contributes to its enhanced biological activities compared to its analogs .

Case Studies

Several case studies have documented the biological activities of this compound:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to traditional antibiotics .

- Cancer Cell Proliferation : Research conducted on HeLa cells indicated that treatment with this compound resulted in G2/M phase cell cycle arrest, leading to apoptosis as evidenced by increased Bax/Bcl-2 ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.